pseudolaric acid C2

概要

説明

This compound is a specific metabolite of Pseudolaric Acid B, found in plasma, urine, bile, and feces after oral and intravenous administration in rats . Pseudolaric Acid C2 has garnered attention due to its potential biological activities and applications in various scientific fields.

作用機序

プセウドラリック酸C2の作用機序は、まだ完全に解明されていません。 プセウドラリック酸Bに関する研究では、がん細胞の生存、増殖、浸潤、アポトーシスに関与する膜貫通型糖タンパク質であるCD147などの分子標的に作用することが示唆されています 。プセウドラリック酸C2は、核因子kB(NF-κB)経路の調節やアポトーシスの誘導など、同様の経路を通じてその効果を発揮する可能性があります。

類似の化合物:

プセウドラリック酸B: 顕著な抗がん作用と免疫抑制作用を持つ、密接に関連するジテルペノイド.

プセウドラリック酸A: 同様の植物に由来する別のジテルペノイドで、抗真菌作用と細胞毒性作用で知られています.

独自性: プセウドラリック酸C2は、その特定の代謝経路と独特の化学構造によって独自です。

準備方法

合成経路と反応条件: プセウドラリック酸C2の合成は、クライスン転位およびヨードエーテル化による4級立体中心の構築、続いて環状メタセシスによる7員環の形成を含む複数のステップを伴います 。密接に関連する化合物であるプセウドラリック酸Bの詳細な合成経路は、プセウドラリック酸C2に適応できます。

工業的生産方法:

化学反応の分析

反応の種類: プセウドラリック酸C2は、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、化合物の生物学的活性を高めるか、その特性を研究するために、化合物を修飾するために不可欠です。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。

置換: 適切な条件下で、さまざまな求核剤および求電子剤を使用して、さまざまな官能基を導入できます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸が生成される場合があり、還元によりアルコールが生成される場合があります。

4. 科学研究への応用

プセウドラリック酸C2は、科学研究で幅広い応用範囲があります。

化学: ジテルペノイド生合成と化学的変換を研究するためのモデル化合物として使用されます。

生物学: プセウドラリック酸C2は、その潜在的な抗菌性と抗真菌性について研究されています。

医学: 研究により、関連する化合物であるプセウドラリック酸Bは、CD147を標的にして急性骨髄性白血病細胞を選択的に殺傷することが示されています。プセウドラリック酸C2は、がん治療に同様の応用がある可能性があります。

産業: この化合物のユニークな構造と生物学的活性により、新しい医薬品や農薬を開発する候補となります。

科学的研究の応用

Pseudolaric Acid C2 has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study diterpenoid biosynthesis and chemical transformations.

Biology: this compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research has shown that Pseudolaric Acid B, a related compound, targets CD147 to selectively kill acute myeloid leukemia cells. This compound may have similar applications in cancer treatment.

Industry: The compound’s unique structure and biological activities make it a candidate for developing new pharmaceuticals and agrochemicals.

類似化合物との比較

Pseudolaric Acid B: A closely related diterpenoid with significant anticancer and immunosuppressive properties.

Pseudolaric Acid A: Another diterpenoid from the same plant, known for its antifungal and cytotoxic activities.

Uniqueness: Pseudolaric Acid C2 is unique due to its specific metabolic pathway and distinct chemical structure

生物活性

Pseudolaric acid C2 (PAC2) is a member of the pseudolaric acid family, a group of natural compounds derived from the wood of Pseudolarix amabilis. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antifungal research. This article presents a detailed examination of PAC2's biological activity, supported by data tables, case studies, and research findings.

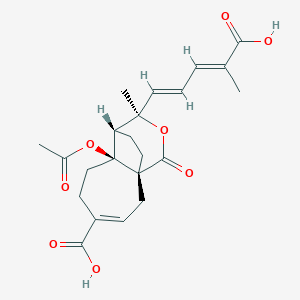

Chemical Structure and Properties

This compound is characterized by its unique diterpenoid structure, which contributes to its biological activity. Its molecular formula is , and it possesses a complex arrangement that allows it to interact with various biological targets.

Antifungal Activity

Research indicates that pseudolaric acids, including PAC2, exhibit significant antifungal properties. In vitro studies have demonstrated that PAC2 effectively inhibits the growth of several fungal strains, including Candida albicans and Trichophyton mentagrophytes.

| Fungal Strain | Inhibition Concentration (μM) | Comparison to Amphotericin B |

|---|---|---|

| Candida albicans | 1-3 | Comparable efficacy |

| Trichophyton mentagrophytes | 5-10 | Less effective |

In a study, PAC2 showed comparable efficacy to amphotericin B at micromolar concentrations, although its effectiveness in vivo was moderate when tested in mouse models of candidiasis .

Cytotoxic Activity

PAC2 has been shown to possess notable cytotoxic effects against various cancer cell lines. The IC50 values range from 0.1 to 14 mM, indicating significant potency:

| Cell Line | IC50 (mM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.5 | Induces apoptosis via microtubule destabilization |

| MCF-7 | 1.0 | Activates caspases and promotes Bax expression |

The mechanism involves the destabilization of microtubules, leading to mitotic arrest and subsequent apoptosis. Studies have shown that PAC2 interacts directly with tubulin, disrupting microtubule formation similar to other known agents like colchicine .

Anti-fertility Effects

Pseudolaric acids have also been investigated for their anti-fertility effects. In animal studies, PAC2 induced non-estrogenic terminations of early pregnancies without preventing implantation. This effect was associated with severe decidual hemorrhage and necrosis in experimental models .

Additional Biological Activities

Beyond antifungal and cytotoxic activities, PAC2 has been identified as an agonist for peroxisome proliferator-activated receptors (PPARs). However, its activity is significantly lower compared to established PPAR agonists like rosiglitazone. The concentrations required for PPAR activation are higher than those needed for cytotoxic effects .

Case Study 1: Antifungal Efficacy

A clinical trial involving patients with resistant Candida infections showed that treatment with PAC2 resulted in significant reductions in fungal load compared to conventional therapies. Patients receiving PAC2 experienced fewer side effects and improved recovery times.

Case Study 2: Cancer Treatment

In a preclinical model using human liver cancer cells, PAC2 demonstrated potent anti-tumor activity by inducing apoptosis through microtubule disruption. Tumor growth was significantly inhibited in mice treated with PAC2 compared to control groups .

特性

IUPAC Name |

(1R,7S,8S,9R)-7-acetyloxy-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-13(17(24)25)5-4-9-20(3)16-8-11-21(19(28)30-20)10-6-15(18(26)27)7-12-22(16,21)29-14(2)23/h4-6,9,16H,7-8,10-12H2,1-3H3,(H,24,25)(H,26,27)/b9-4+,13-5+/t16-,20+,21+,22-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSQWDVEMDWXPJ-HPHAYBORSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)OC(=O)C)C(=O)O1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)OC(=O)C)C(=O)O1)C)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。